LEO 39652

PDE4 inhibition IC50 Enzymatic assay

LEO 39652 is a first-in-class, dual-soft PDE4 inhibitor purpose-built for topical preclinical research. Its unique ester-based design ensures stability in human skin while enabling rapid dual inactivation in blood and liver—dramatically reducing systemic exposure (only 4% AUC in rats). With IC50 values of 1.2 nM (PDE4A/B), 3.0 nM (PDE4C), and 3.8 nM (PDE4D), plus 6.0 nM against LPS-induced TNF-α release, it delivers potent pan-PDE4 inhibition without the confounding systemic pharmacology of non-soft inhibitors. Generic PDE4 inhibitors cannot replicate this dual-soft degradation pathway. Choose LEO 39652 for chronic topical dosing studies in atopic dermatitis models where local efficacy must be isolated from systemic side effects.

Molecular Formula C23H23N3O5
Molecular Weight 421.4 g/mol
Cat. No. B8144546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLEO 39652
Molecular FormulaC23H23N3O5
Molecular Weight421.4 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)C1(CC1)C2=NN3C(=CC=C(C3=N2)OC)C4=CC5=C(C=C4)C(=O)OC5
InChIInChI=1S/C23H23N3O5/c1-13(2)11-31-22(28)23(8-9-23)21-24-19-18(29-3)7-6-17(26(19)25-21)14-4-5-16-15(10-14)12-30-20(16)27/h4-7,10,13H,8-9,11-12H2,1-3H3
InChIKeyLUUUHUYQTLUIDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





LEO 39652: A Dual-Soft PDE4 Inhibitor with Subnanomolar Potency for Topical Atopic Dermatitis Research


LEO 39652 is a novel, first-in-class, dual-soft phosphodiesterase 4 (PDE4) inhibitor designed for topical application. Its core mechanism involves potent inhibition of PDE4 subtypes, with reported IC50 values of 1.2 nM for PDE4A and PDE4B, and 3.0-3.8 nM for PDE4C and PDE4D, effectively blocking the hydrolysis of cyclic adenosine monophosphate (cAMP) [1]. A key differentiating feature is its 'dual-soft' design: the molecule contains ester functionalities that render it stable in human skin but susceptible to rapid inactivation via hydrolysis in both blood and liver, a strategy intended to maximize local therapeutic effect while minimizing systemic exposure [2]. The crystal structure of LEO 39652 in complex with PDE4D2 has been solved at 1.60 Å resolution, confirming its binding mode [3].

Why Substituting LEO 39652 with Another PDE4 Inhibitor Risks Inconsistent Experimental Outcomes


Generic substitution with other PDE4 inhibitors is not scientifically defensible due to profound differences in molecular design, potency, and pharmacokinetic profile. LEO 39652 exhibits a unique 'dual-soft' degradation pathway, achieving rapid inactivation in both blood and liver, which is not a feature of most alternative PDE4 inhibitors [1]. This design leads to high total clearance rates (e.g., 930 mL/min/kg in rats) and a low percentage of the total area under the curve (AUC) (e.g., 4% in rats), fundamentally altering its systemic exposure profile compared to non-soft drug PDE4 inhibitors [2]. Furthermore, the compound's specific isoform potency profile (IC50 values ranging from 1.2 to 3.8 nM across PDE4A-D) may differ from those of other inhibitors, potentially impacting downstream biological effects . Directly substituting LEO 39652 with an alternative PDE4 inhibitor would therefore invalidate key experimental parameters and confound data interpretation.

Quantitative Evidence for LEO 39652's Differentiated Profile Relative to PDE4 Inhibitor Comparators


Superior Subnanomolar Potency for PDE4A/B Isoforms Compared to Approved Topical PDE4 Inhibitors

LEO 39652 demonstrates significantly higher potency against PDE4A and PDE4B isoforms (IC50 = 1.2 nM for both) compared to the approved topical PDE4 inhibitors crisaborole (IC50 = 490 nM) and E6005/lotamilast (IC50 = 2.8 nM for human PDE4) [1]. This represents an approximate 408-fold increase in potency over crisaborole and a 2.3-fold increase over E6005 for these specific isoforms. The oral PDE4 inhibitor roflumilast exhibits similar subnanomolar potency (IC50 ~0.7 nM), but its systemic administration route and associated adverse effects differ fundamentally from LEO 39652's topical, soft-drug design [2].

PDE4 inhibition IC50 Enzymatic assay

Rapid Systemic Clearance via 'Dual-Soft' Inactivation in Blood and Liver

LEO 39652 is a 'dual-soft' drug, meaning it is specifically designed for rapid inactivation by esterases in both blood and liver [1]. This design is quantifiably distinct from non-soft PDE4 inhibitors. In preclinical pharmacokinetic studies, LEO 39652 exhibited very high total clearance rates of 930 mL/min/kg in rats, 200 mL/min/kg in minipigs, and 300 mL/min/kg in monkeys following intravenous administration [2]. This rapid systemic clearance resulted in a low ratio of parent drug exposure to total drug-related material (i.e., the percentage of the total AUC represented by the parent compound), which was only 4% in rats, 6% in minipigs, and 6% in monkeys . These data confirm that the compound is rapidly converted to inactive metabolites upon entering the systemic circulation, a property not shared by many other PDE4 inhibitors.

Pharmacokinetics Metabolic stability Soft drug

High Binding to Human Serum Albumin and Potent TNF-α Suppression

LEO 39652 demonstrates a functional anti-inflammatory profile that is distinct from its direct enzyme inhibition. The compound inhibits tumor necrosis factor-alpha (TNF-α) production with an IC50 value of 6.0 nM in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) . This functional potency is complemented by its high binding affinity to human serum albumin (HSA), a property that may influence its pharmacokinetic behavior and distribution in vivo [1]. While other PDE4 inhibitors like roflumilast and apremilast are also known to suppress TNF-α, this data provides a direct, quantitative functional endpoint specific to LEO 39652, linking its primary target engagement to a downstream anti-inflammatory effect.

TNF-α Inflammation PBMC

Defined Application Scenarios for LEO 39652 in Dermatological and Inflammation Research


Topical Atopic Dermatitis Model Studies Requiring Minimized Systemic Exposure

LEO 39652 is ideally suited for preclinical research in atopic dermatitis (AD) models where a topical agent with potent local PDE4 inhibition and a minimized risk of systemic side effects is required [1]. Its 'dual-soft' design ensures that any drug absorbed into the systemic circulation is rapidly inactivated, making it a superior tool for investigating the local effects of PDE4 inhibition without confounding systemic pharmacology. This is particularly relevant for chronic dosing studies in rodent models of AD, where systemic exposure to a non-soft PDE4 inhibitor could lead to weight loss or gastrointestinal distress, potentially confounding the assessment of skin-specific outcomes [2].

Investigating PDE4 Isoform Selectivity in Cutaneous Inflammation

With its defined IC50 profile against PDE4A (1.2 nM), PDE4B (1.2 nM), PDE4C (3.0 nM), and PDE4D (3.8 nM), LEO 39652 provides a potent and relatively pan-PDE4 inhibitory profile [1]. This makes it a valuable tool for dissecting the specific contributions of different PDE4 isoforms to inflammatory processes in the skin. By comparing the effects of LEO 39652 with those of more isoform-selective inhibitors, researchers can gain mechanistic insight into which PDE4 isoforms are the primary drivers of pathology in specific models of atopic dermatitis or psoriasis [2].

Functional Studies of cAMP-Mediated Immune Modulation in Human PBMCs

The quantitative data on LEO 39652's inhibition of LPS-induced TNF-α release (IC50 = 6.0 nM) in human PBMCs makes it a well-characterized tool for studying cAMP-mediated immune modulation in primary human cells [1]. This ex vivo application can be used to explore the downstream effects of PDE4 inhibition on cytokine networks, T-cell polarization, and other immune functions relevant to inflammatory skin diseases. Its high binding to human serum albumin is also a relevant parameter for studies involving serum-containing media, where protein binding can affect free drug concentrations [2].

Pharmacokinetic/Pharmacodynamic Modeling of Soft Drug Topical Delivery

The detailed preclinical pharmacokinetic data available for LEO 39652, including total clearance rates in rats (930 mL/min/kg), minipigs (200 mL/min/kg), and monkeys (300 mL/min/kg), provides a robust dataset for developing and validating pharmacokinetic/pharmacodynamic (PK/PD) models of topical drug delivery and soft drug metabolism [1]. These data enable researchers to mathematically simulate the relationship between topical application, local tissue concentrations, and systemic exposure, which can inform the design of optimized formulations and dosing regimens for subsequent drug candidates in the same class [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for LEO 39652

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.